molecular formula C23H24N4O3 B253970 2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate

2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate

Katalognummer B253970
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: PLHQUIQVAXGJFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is not fully understood. However, it has been suggested that it may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by affecting certain signaling pathways. Additionally, it has been found to have low toxicity in normal cells, making it a promising candidate for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is its potential as a molecular imaging agent for cancer diagnosis and treatment. Additionally, its low toxicity in normal cells makes it a promising candidate for cancer treatment. However, one limitation is the lack of understanding of its mechanism of action, which hinders its further development as a therapeutic agent.

Zukünftige Richtungen

Future research on 2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate could focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies could investigate its potential applications in other fields such as drug discovery and molecular imaging. Furthermore, the development of more efficient synthesis methods could enable the production of larger quantities of this compound for further research.

Synthesemethoden

The synthesis of 2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate involves the reaction of 4-(1-methylbenzimidazol-2-yl)-5-nitro-2H-pyrrole-3-carboxylic acid with 2-methylpropylamine and 4-nitrobenzoyl chloride. The reaction is carried out at room temperature in the presence of a base and a solvent.

Wissenschaftliche Forschungsanwendungen

2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate has been studied for its potential applications in various fields such as cancer research, drug discovery, and molecular imaging. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, it has been shown to have potential as a molecular imaging agent for cancer diagnosis and treatment.

Eigenschaften

Produktname

2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate

Molekularformel

C23H24N4O3

Molekulargewicht

404.5 g/mol

IUPAC-Name

2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C23H24N4O3/c1-14(2)13-30-23(29)15-8-10-16(11-9-15)27-12-19(28)20(21(27)24)22-25-17-6-4-5-7-18(17)26(22)3/h4-11,14H,12-13,24H2,1-3H3

InChI-Schlüssel

PLHQUIQVAXGJFD-UHFFFAOYSA-N

Isomerische SMILES

CC(C)COC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C

SMILES

CC(C)COC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C

Kanonische SMILES

CC(C)COC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.